molecular formula C12H12N2O3 B6385737 5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine CAS No. 1111108-67-8

5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine

Cat. No.: B6385737
CAS No.: 1111108-67-8
M. Wt: 232.23 g/mol
InChI Key: JBWVXZXYLVVUSW-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine is an organic compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features a pyrimidine ring substituted with a 3,5-dimethoxyphenyl group and a hydroxyl group. Pyrimidines are known for their wide range of biological activities and are often found in nucleic acids, making them significant in both chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine typically involves the condensation of 3,5-dimethoxybenzaldehyde with urea or thiourea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 5-(3,5-dimethoxyphenyl)-2-pyrimidinone.

    Reduction: Formation of 5-(3,5-dimethoxyphenyl)-2,3-dihydropyrimidine.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to nucleic acid bases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine involves its interaction with biological macromolecules. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with nucleic acid synthesis by mimicking natural pyrimidine bases, leading to the incorporation of faulty bases into DNA or RNA, which can disrupt cellular processes.

Comparison with Similar Compounds

  • 5-(3,5-Dimethoxyphenyl)-2-pyrimidinone
  • 5-(3,5-Dimethoxyphenyl)-2,3-dihydropyrimidine
  • 4-Hydroxy-3,5-dimethoxybenzaldehyde

Comparison: 5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine is unique due to the presence of both a hydroxyl group and a 3,5-dimethoxyphenyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-10-3-8(4-11(5-10)17-2)9-6-13-12(15)14-7-9/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWVXZXYLVVUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CNC(=O)N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686841
Record name 5-(3,5-Dimethoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111108-67-8
Record name 5-(3,5-Dimethoxyphenyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111108-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,5-Dimethoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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